REACTION_CXSMILES
|
[Si]([O:8][C:9]1[C:10](=[O:15])[NH:11][CH:12]=[CH:13][CH:14]=1)(C(C)(C)C)(C)C.[Li]CCCC.[C:21]1([CH3:31])[CH:26]=[CH:25][C:24]([S:27](Cl)(=[O:29])=[O:28])=[CH:23][CH:22]=1>C1COCC1>[OH:8][C:9]1[C:10](=[O:15])[N:11]([S:27]([C:24]2[CH:25]=[CH:26][C:21]([CH3:31])=[CH:22][CH:23]=2)(=[O:29])=[O:28])[CH:12]=[CH:13][CH:14]=1
|
Name
|
3-tert-Butyidimethylsilyloxy-1H-pyridin-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC=1C(NC=CC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for 20 min at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature over one hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
washed with brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
treated with conc. HCl (2 mL)
|
Type
|
STIRRING
|
Details
|
to stir for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(N(C=CC1)S(=O)(=O)C1=CC=C(C=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |